

Application Notes and Protocols: Structure-Activity Relationship (SAR) Studies of Nitrobenzimidazoles

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Compound of Interest

Compound Name: ethyl 4-(1-methyl-5-nitro-1H-benzo[d]imidazol-2-yl)butanoate

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This document provides a detailed overview of the structure-activity relationship (SAR) studies of nitrobenzimidazole derivatives, a class of heterocyclic compounds with a wide range of pharmacological activities. Nitrobenzimidazoles have garnered significant interest in medicinal chemistry due to their potential as anticancer, antimicrobial, antihypertensive, and anti-inflammatory agents.[1][2][3] This application note summarizes key quantitative SAR data, outlines detailed experimental protocols for their biological evaluation, and provides visual representations of relevant signaling pathways and experimental workflows.

Quantitative Structure-Activity Relationship Data

The biological activity of nitrobenzimidazole derivatives is significantly influenced by the nature and position of substituents on the benzimidazole core and any appended moieties. The following tables summarize quantitative data from various studies, highlighting the impact of these structural modifications on different biological activities.

Table 1: Anticancer Activity of Nitrobenzimidazole Derivatives

| Compound ID | Structure/Substituents | Cancer Cell Line | IC50 (μM) | Reference |
|------------------|--|-----------------------------------|---------------------------------|-----------|
| Compound 28 | 5-nitro-1H-benzimidazole with extended aromatic moiety | HepG-2 (Liver) | Data not quantified in abstract | [3] |
| HCT-116 (Colon) | Data not quantified in abstract | [3] | | |
| MCF-7 (Breast) | Data not quantified in abstract | [3] | | |
| Compound 95 | 1,2-disubstituted 1H-benzimidazole | HepG-2 (Hepatocellular carcinoma) | 1.98 | [3] |
| Sorafenib (Ref.) | - | HepG-2 (Hepatocellular carcinoma) | 10.99 | [3] |
| Compound 3c | 1-(2-chlorophenyl)-1,2,3,4-tetrahydro[4H,5H]triazino[4,5-a]benzimidazole | MCF7 (Breast) | Potent activity reported | [6] |

SAR Summary for Anticancer Activity:

- The presence of a nitro group at the 5-position of the benzimidazole ring is a common feature in many active compounds.[3]
- Elongated side chains at the N-1 position of the 1H-benzimidazole can enhance activity, particularly for VEGFR-2 inhibitors.[3]

- The length of the linker between the 5-nitro-1H-benzimidazole and an aromatic moiety can increase anticancer activity.[3]
- Substitution at the C-2 position with aryl or heteroaryl groups can significantly influence cytotoxicity.[6]

Table 2: Antimicrobial Activity of Nitrobenzimidazole Derivatives

| Compound ID | Structure/Substituents | Microorganism | MIC (µg/mL) | Zone of Inhibition (mm) | Reference |
|-------------------------------------|-------------------------------------|--------------------------------------|-------------------------------|------------------------------|-----------|
| XY-1, XY-2, XY-3 | 2-substituted-5-nitrobenzimidazoles | B. cereus (Gram +) | - | up to 18 | [7] |
| E. coli (Gram -) | - | up to 17 | [7] | | |
| Streptomycin (Ref.) | - | B. cereus / E. coli | - | Data provided for comparison | [7] |
| Compounds 8, 10, 15, 16, 17, 20, 22 | 2-Mercaptobenzimidazole Derivatives | Various bacterial and fungal strains | Significant activity reported | - | [8] |

SAR Summary for Antimicrobial Activity:

- Nitro-substituted benzimidazole derivatives have shown considerable activity against both Gram-positive and Gram-negative bacteria.[7]
- Functionalization at the 2 and 5/6 positions of the benzimidazole ring is a key strategy for enhancing antimicrobial efficacy.[9][10]

- Hybrid molecules, where benzimidazoles are conjugated with other bioactive scaffolds, can lead to synergistic antimicrobial effects.[9][10]

Table 3: Vasorelaxant Activity of 5-Nitrobenzimidazole Derivatives

| Compound ID | Structure/Substituents | EC50 (μM) | Reference |
|---------------------------------|--|-----------|-----------|
| BDZ3, BDZ6, BDZ12, BDZ18, BDZ20 | Variously substituted 2-phenyl-5-nitrobenzimidazoles | < 30 | |

SAR Summary for Vasorelaxant Activity:

- The presence of a nitro group is important for the bioactivity of these compounds.
- The presence of two or three small oxygenated radicals on the 2-phenyl ring increases the relaxant effect.
- Halogen groups (Cl/Br) at the C-2 and C-4 positions of the 2-phenyl ring result in less potent vasorelaxation.

Table 4: Phosphodiesterase Inhibitory Activity of 6-Nitrobenzimidazole Derivatives

| Compound ID | IC50 (μM) | Reference |
|-------------|-------------|-----------|
| 30 | 1.5 ± 0.043 | [11] |
| 1 | 2.4 ± 0.049 | [11] |
| 11 | 5.7 ± 0.113 | [11] |
| 13 | 6.4 ± 0.148 | [11] |
| EDTA (Ref.) | 274 ± 0.007 | [11] |

SAR Summary for Phosphodiesterase Inhibitory Activity:

- A range of 6-nitrobenzimidazole derivatives have demonstrated potent phosphodiesterase inhibitory activity, significantly superior to the standard inhibitor EDTA.[11]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the SAR studies of nitrobenzimidazoles.

Protocol 2.1: In Vitro Anticancer Activity Assessment (MTT Assay)

Objective: To determine the cytotoxic effects of nitrobenzimidazole derivatives on cancer cell lines.

Materials:

- Human cancer cell lines (e.g., HepG-2, HCT-116, MCF-7)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium
- Fetal Bovine Serum (FBS)
- Penicillin-Streptomycin solution
- Test compounds (nitrobenzimidazole derivatives) dissolved in DMSO
- 96-well microtiter plates
- Dimethyl sulfoxide (DMSO)
- Phosphate-buffered saline (PBS)
- Incubator (37°C, 5% CO2)
- Microplate reader

Procedure:

- Cell Seeding: Seed the cancer cells in 96-well plates at a density of 5×10^3 to 1×10^4 cells/well in 100 μL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
- Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. After 24 hours, remove the old medium from the wells and add 100 μL of the medium containing different concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., 5-Fluorouracil).
- Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.
- MTT Addition: After the incubation period, add 20 μL of MTT solution to each well and incubate for another 4 hours.
- Formazan Solubilization: Carefully remove the medium and add 150 μL of DMSO to each well to dissolve the formazan crystals.
- Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.

Protocol 2.2: In Vitro Antimicrobial Activity Assessment (Broth Microdilution Method)

Objective: To determine the Minimum Inhibitory Concentration (MIC) of nitrobenzimidazole derivatives against various microbial strains.

Materials:

- Bacterial strains (e.g., *Staphylococcus aureus*, *Escherichia coli*) and fungal strains (e.g., *Candida albicans*)

- Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
- Test compounds dissolved in DMSO
- 96-well microtiter plates
- Bacterial/fungal inoculum standardized to 0.5 McFarland standard
- Positive control antibiotic (e.g., Ciprofloxacin) and antifungal (e.g., Fluconazole)
- Incubator (37°C for bacteria, 30°C for fungi)
- Microplate reader (optional)

Procedure:

- Preparation of Plates: Add 100 µL of sterile broth to each well of a 96-well plate.
- Serial Dilution: Add 100 µL of the stock solution of the test compound to the first well. Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on.
- Inoculation: Prepare a microbial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5×10^5 CFU/mL in the wells. Add 10 µL of the standardized inoculum to each well.
- Controls: Include a positive control (broth with inoculum and standard drug), a negative control (broth with inoculum but no drug), and a sterility control (broth only).
- Incubation: Incubate the plates for 18-24 hours for bacteria and 48 hours for fungi at the appropriate temperature.
- MIC Determination: The MIC is defined as the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the absorbance at 600 nm.

Protocol 2.3: Ex Vivo Vasorelaxant Activity Assay

Objective: To evaluate the vasorelaxant effects of nitrobenzimidazole derivatives on isolated rat aortic rings.

Materials:

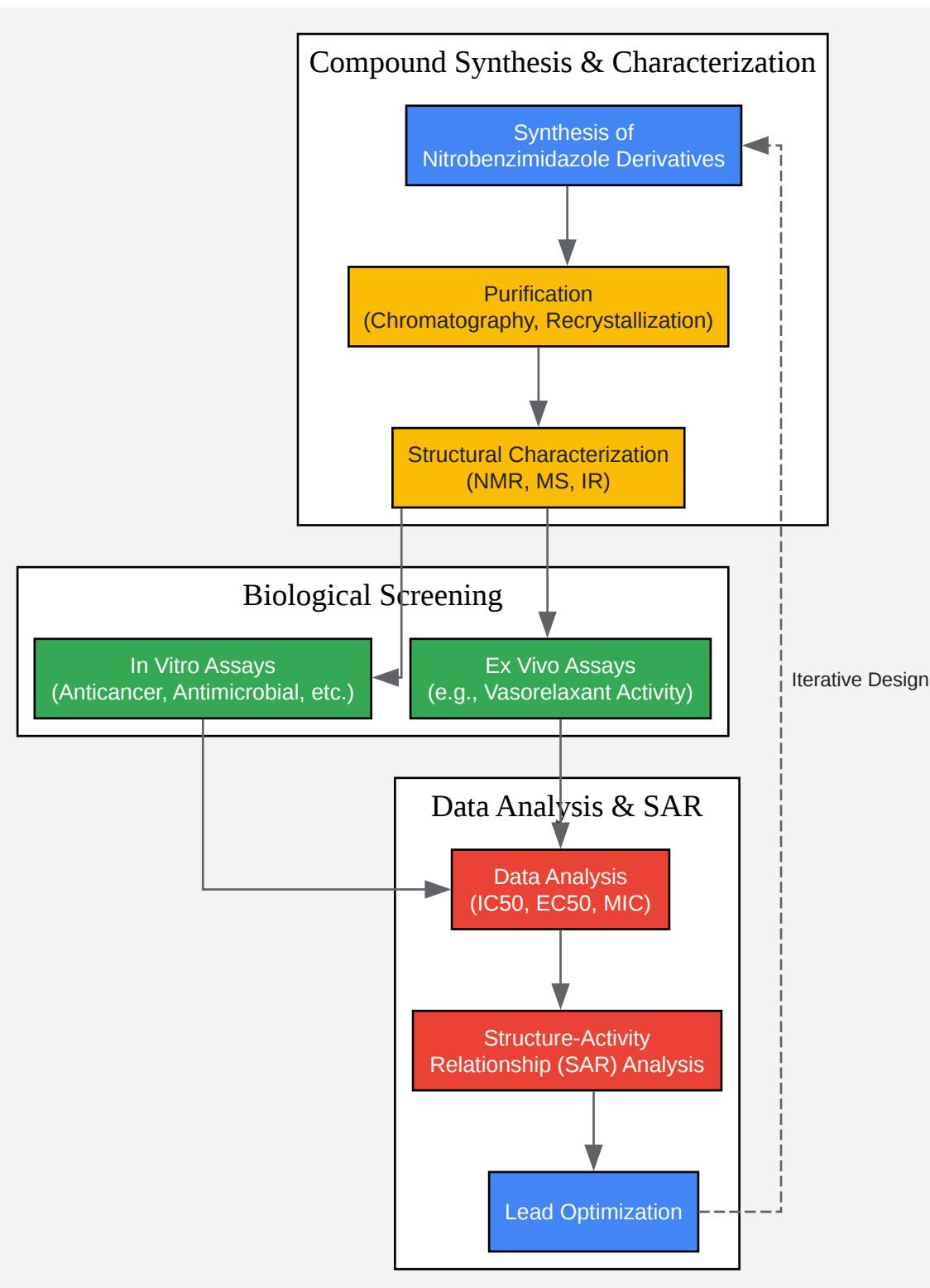
- Male Wistar rats (250-300 g)
- Krebs-Henseleit solution
- Phenylephrine (PE)
- Test compounds (nitrobenzimidazole derivatives)
- Organ bath system with isometric force transducers
- Data acquisition system

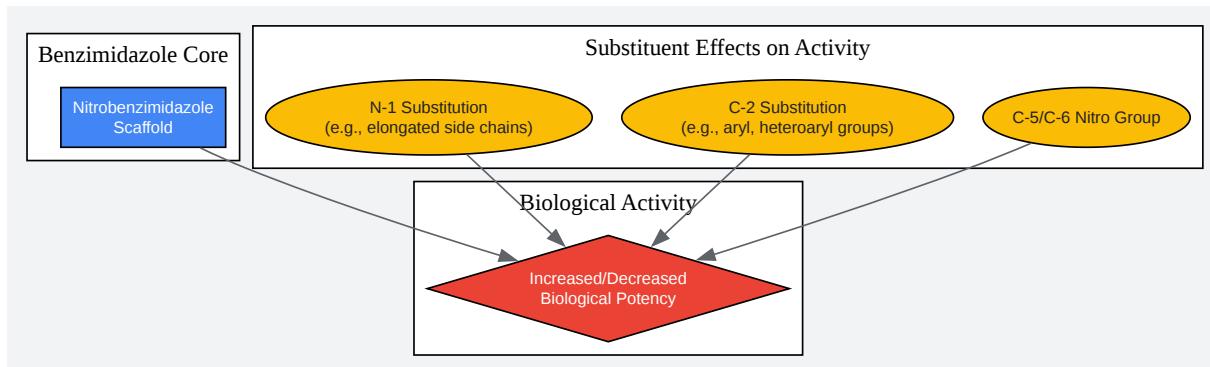
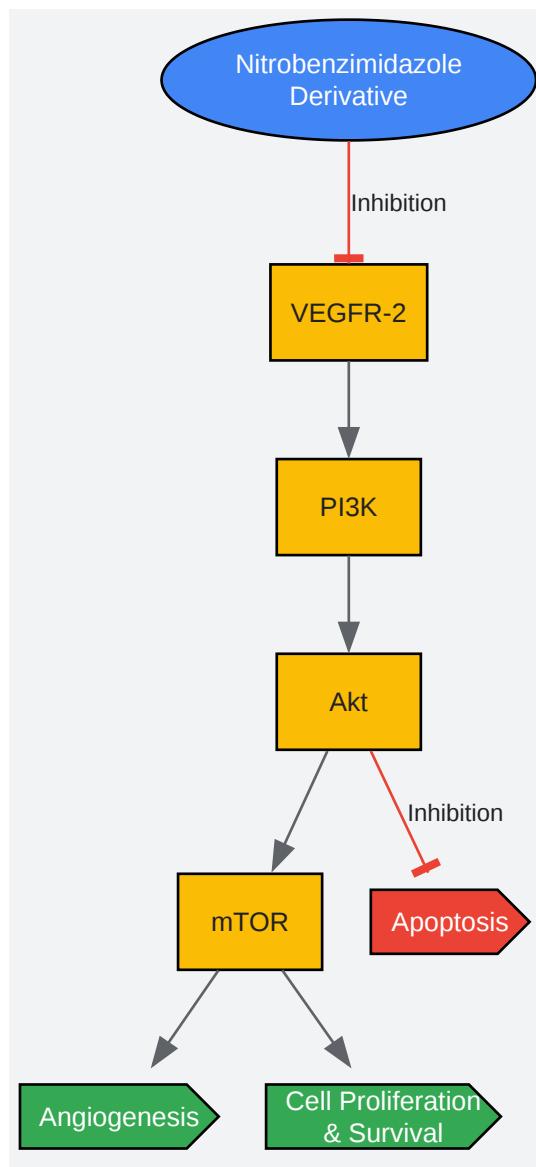
Procedure:

- Aorta Preparation: Euthanize the rat and carefully excise the thoracic aorta. Clean the aorta of adhering connective tissue and cut it into rings of 2-3 mm in length.
- Mounting: Mount the aortic rings in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with 95% O₂ and 5% CO₂.
- Equilibration and Pre-contraction: Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g. After equilibration, pre-contract the aortic rings with a submaximal concentration of phenylephrine (e.g., 300 nM).
- Cumulative Dosing: Once the contraction reaches a stable plateau, add the test compounds in a cumulative manner (e.g., 0.3–100 μM) to the organ bath.
- Data Recording: Record the changes in isometric tension. The relaxation is expressed as a percentage of the PE-induced contraction.
- Data Analysis: Construct concentration-response curves and calculate the EC₅₀ values (the concentration of the compound that produces 50% of the maximal relaxation).

Visualizations: Pathways and Workflows

The following diagrams, created using the DOT language, illustrate key signaling pathways, experimental workflows, and logical relationships in the SAR studies of nitrobenzimidazoles.





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